

A Comparative Analysis of Kinase Selectivity: TL02-59 Dihydrochloride versus Dasatinib

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Compound of Interest

Compound Name: TL02-59 dihydrochloride

Cat. No.: B10825809

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In the landscape of kinase inhibitor development, achieving selectivity is a paramount objective to maximize therapeutic efficacy while minimizing off-target effects. This guide provides a detailed comparison of the kinase selectivity profiles of two noteworthy compounds: **TL02-59 dihydrochloride**, a novel inhibitor targeting myeloid Src-family kinases, and dasatinib, a multi-targeted kinase inhibitor approved for the treatment of certain leukemias. This objective analysis is supported by quantitative experimental data to inform research and development decisions.

Kinase Inhibition Profile: A Quantitative Comparison

The selectivity of a kinase inhibitor is a critical determinant of its biological activity and potential therapeutic window. The following table summarizes the inhibitory activity of **TL02-59 dihydrochloride** and dasatinib against a panel of kinases, as determined by KINOMEscan™, a competitive binding assay. The data is presented as the percentage of kinase remaining bound to an immobilized ligand at a specific inhibitor concentration, where a lower percentage indicates stronger binding of the inhibitor to the kinase.

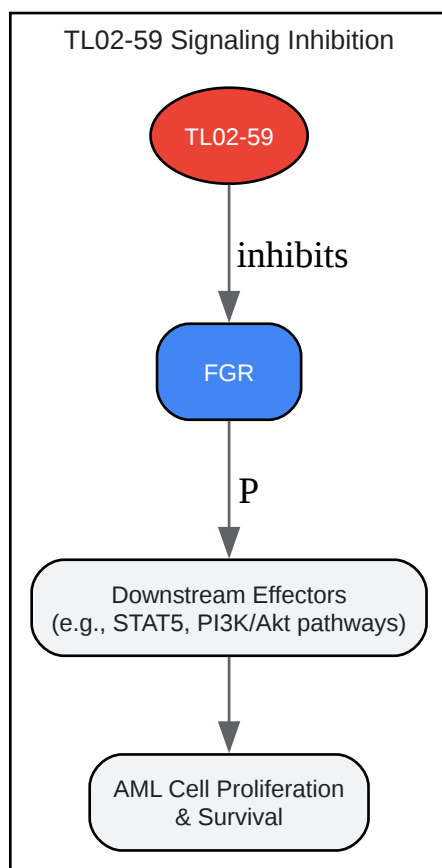
Kinase Target	TL02-59 Dihydrochloride (% Control @ 1 μ M)[1]	Dasatinib (% Control @ 0.5 μ M)
Primary Targets		
FGR	0	0.2
LYN	Not in scan	0.1
HCK	Not in scan	0.1
ABL1	90	0.1
BCR-ABL	Not in scan	0.1
SRC	56	0.1
KIT	95	0.2
PDGFR β	91	0.6
Selected Off-Targets		
YES1	38	0.1
FYN	49	0.1
LCK	62	0.1
FLT3	82	1.1
EPHA2	96	0.2
JAK2	94	2.2
PIK3CA	100	95
MAPK1 (ERK2)	100	88
AKT1	100	94

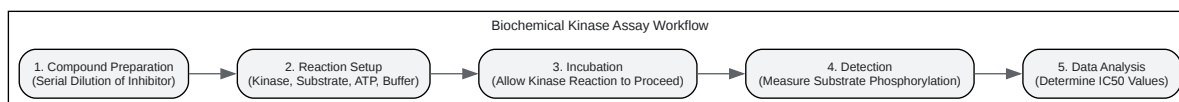
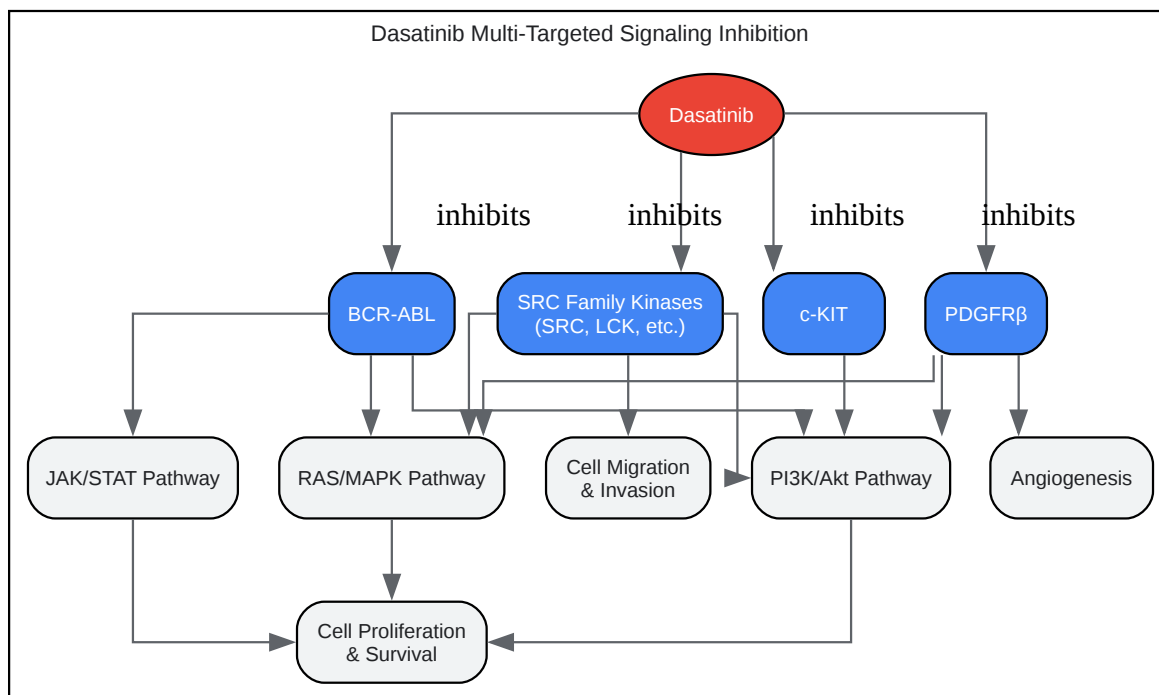
Note: The KINOMEScan data for TL02-59 was reported at a concentration of 1 μ M[1], while the available data for dasatinib was at 0.5 μ M. This difference in concentration should be considered when making a direct comparison.

As the data illustrates, **TL02-59 dihydrochloride** demonstrates remarkable selectivity for FGR, a myeloid Src-family kinase[1][2]. In contrast, dasatinib exhibits a broad-spectrum inhibitory profile, potently binding to the ABL and SRC kinase families, in addition to other kinases such as KIT, PDGFR β , and EPHA2[3][4].

Signaling Pathways

The differential selectivity of TL02-59 and dasatinib translates to distinct impacts on cellular signaling pathways.





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References

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